Welcome to the BenchChem Online Store!
molecular formula C16H13ClF3NO2 B027815 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline CAS No. 173676-54-5

4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline

Cat. No. B027815
M. Wt: 343.73 g/mol
InChI Key: BLTYAJPHEPYMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05925789

Procedure details

To a slurry of 4-Chloro-2-trifluoroacetylaniline, hydrochloride hydrate (40.0 kg, 144 mol) in toluene (140 kg) and water (50 L) was added 30% NaOH (18 kg) to pH 7.0. After removing the aqueous phase, 4-methoxybenzyl alcohol (20 kg, 144 mol) and TsOH (1.0 kg, 5.3 mol) were added. The solution was heated to reflux and the water/toluene azeotrope (30 L) distilled. The solution was cooled to room temperature and washed with saturated brine (80 kg).
Quantity
40 kg
Type
reactant
Reaction Step One
Name
Quantity
18 kg
Type
reactant
Reaction Step One
Quantity
140 kg
Type
solvent
Reaction Step One
Name
Quantity
50 L
Type
solvent
Reaction Step One
Quantity
20 kg
Type
reactant
Reaction Step Two
Name
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.Cl.[Cl:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[C:6]([C:11](=[O:16])[C:12]([F:15])([F:14])[F:13])[CH:5]=1.[OH-].[Na+].[CH3:19][O:20][C:21]1[CH:28]=[CH:27][C:24]([CH2:25]O)=[CH:23][CH:22]=1.CC1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1.O.O.C1(C)C=CC=CC=1>[CH3:19][O:20][C:21]1[CH:28]=[CH:27][C:24]([CH2:25][NH:8][C:7]2[CH:9]=[CH:10][C:4]([Cl:3])=[CH:5][C:6]=2[C:11](=[O:16])[C:12]([F:14])([F:15])[F:13])=[CH:23][CH:22]=1 |f:0.1.2,3.4,9.10|

Inputs

Step One
Name
Quantity
40 kg
Type
reactant
Smiles
O.Cl.ClC1=CC(=C(N)C=C1)C(C(F)(F)F)=O
Name
Quantity
18 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
140 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 kg
Type
reactant
Smiles
COC1=CC=C(CO)C=C1
Name
Quantity
1 kg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISTILLATION
Type
DISTILLATION
Details
distilled
WASH
Type
WASH
Details
washed with saturated brine (80 kg)

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(CNC2=C(C=C(C=C2)Cl)C(C(F)(F)F)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.